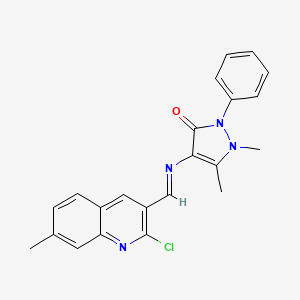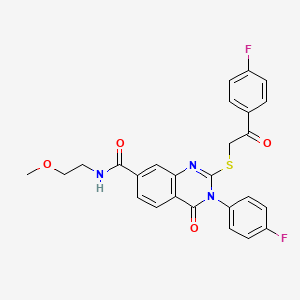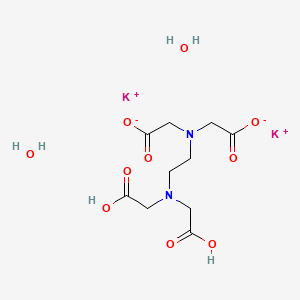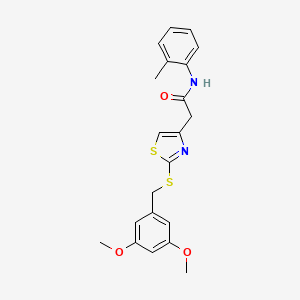
(E)-4-(((2-chloro-7-methylquinolin-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a group of N1, N4-bis ((2-chloroquinolin-3-yl) methylene) benzene-1, 4-diamine derivatives were synthesized from 2-chloroquinoline-3-carbaldehydes . Another study reported the synthesis of N′- (2-Chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxides by condensation of 2-chloro-3-formylquinoline with hydrazine hydrate, followed by treatment with substituted 2-chloro-3-formyl quinolines under ultrasonic irradiation .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
The compound and its derivatives exhibit significant antimicrobial and antifungal properties. For instance, Schiff base ligands synthesized from the condensation of related compounds have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Klebsiella pneumoniae, as well as against fungal species like Aspergillus niger and Penicillium italicum (El-Sonbati et al., 2016). Similarly, novel Schiff bases exhibited high biological activity, with their structures characterized by various spectroscopic analyses (Erturk, 2020).
Antioxidant Properties
Compounds related to (E)-4-(((2-chloro-7-methylquinolin-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one have shown potential antioxidant properties. Quinolinyl chalcones containing a pyrazole group synthesized through Claisen–Schmidt condensation demonstrated moderate antioxidant activity, indicating their potential in creating protective agents against oxidative stress (Prasath et al., 2015).
Applications in Organic Synthesis
These compounds also serve as key intermediates in organic synthesis, enabling the construction of complex molecular architectures. For example, an I2/FeCl3-promoted cascade reaction involving related compounds facilitated the synthesis of acrylaldehyde derivatives, showcasing a novel approach for ring opening of unactivated N-heteroaromatic compounds (Xu et al., 2021).
Potential in Drug Development
Several studies have investigated the synthesis of derivatives for their potential in drug development. For instance, pyrazolyl-quinazolin-4(3H)-ones have been synthesized and evaluated for antimicrobial activities, suggesting their use as templates for the development of new antibacterial agents (Patel, Shaikh, & Barat, 2012). Additionally, quinoline Schiff bases and their metal complexes were explored for their cytotoxicity, indicating potential applications in cancer therapy (Umadevi, Muthuraj, & Vanajothi, 2020).
Propiedades
IUPAC Name |
4-[(2-chloro-7-methylquinolin-3-yl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O/c1-14-9-10-16-12-17(21(23)25-19(16)11-14)13-24-20-15(2)26(3)27(22(20)28)18-7-5-4-6-8-18/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNSUFKWLVWWRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(((2-chloro-7-methylquinolin-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2646531.png)
![(E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2646534.png)
![13-Propyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2646535.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2646537.png)

![4-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2646540.png)
![3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2646541.png)
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2646542.png)

![(1R,5S)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2646544.png)


